Cas no 33284-45-6 (1,1,1-trifluoro-5-methylheptane-2,4-dione)

1,1,1-Trifluoro-5-methylheptane-2,4-dione is a fluorinated β-diketone compound characterized by its trifluoromethyl group and methyl-substituted heptane backbone. This structure imparts unique reactivity and stability, making it valuable as a chelating agent or intermediate in coordination chemistry and organic synthesis. The electron-withdrawing trifluoromethyl group enhances its acidity, facilitating deprotonation for metal complexation. Its lipophilic properties improve solubility in nonpolar solvents, broadening its utility in catalytic and material science applications. The compound’s defined structure ensures consistent performance in precision reactions, while its thermal stability allows for use in high-temperature processes. Suitable for specialized synthetic routes, it offers a balance of reactivity and handling safety under controlled conditions.
1,1,1-trifluoro-5-methylheptane-2,4-dione structure
33284-45-6 structure
Product Name:1,1,1-trifluoro-5-methylheptane-2,4-dione
CAS No:33284-45-6
MF:C8H11F3O2
MW:196.166953325272
CID:321443
PubChem ID:118070
Update Time:2025-10-29

1,1,1-trifluoro-5-methylheptane-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 1,1,1-trifluoro-5-methyl-heptane-2,4-dione
    • 1,1,1-Trifluoro-5-methylheptane-2,4-dione
    • SCHEMBL19160333
    • EN300-1126441
    • Trifluoroacetyl-.alpha.-methylbutyrylmethane
    • EINECS 251-441-2
    • 1,1,1-Trifluoro-5-methyl-2,4-heptanedione #
    • NS00054629
    • DTXSID50954923
    • 2,4-Heptanedione, 1,1,1-trifluoro-5-methyl-
    • 33284-45-6
    • 1,1,1-trifluoro-5-methylheptane-2,4-dione
    • Inchi: 1S/C8H11F3O2/c1-3-5(2)6(12)4-7(13)8(9,10)11/h5H,3-4H2,1-2H3
    • InChI Key: XQIBVFWBYJDHQQ-UHFFFAOYSA-N
    • SMILES: FC(C(CC(C(C)CC)=O)=O)(F)F

Computed Properties

  • Exact Mass: 196.07113
  • Monoisotopic Mass: 196.071
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • Density: 1.143
  • Boiling Point: 183.6°Cat760mmHg
  • Flash Point: 57.4°C
  • Refractive Index: 1.378
  • PSA: 34.14

1,1,1-trifluoro-5-methylheptane-2,4-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1126441-0.05g
1,1,1-trifluoro-5-methylheptane-2,4-dione
33284-45-6 95%
0.05g
$468.0 2023-10-26
Enamine
EN300-1126441-0.1g
1,1,1-trifluoro-5-methylheptane-2,4-dione
33284-45-6 95%
0.1g
$490.0 2023-10-26
Enamine
EN300-1126441-0.25g
1,1,1-trifluoro-5-methylheptane-2,4-dione
33284-45-6 95%
0.25g
$513.0 2023-10-26
Enamine
EN300-1126441-0.5g
1,1,1-trifluoro-5-methylheptane-2,4-dione
33284-45-6 95%
0.5g
$535.0 2023-10-26
Enamine
EN300-1126441-1.0g
1,1,1-trifluoro-5-methylheptane-2,4-dione
33284-45-6
1g
$785.0 2023-06-09
Enamine
EN300-1126441-2.5g
1,1,1-trifluoro-5-methylheptane-2,4-dione
33284-45-6 95%
2.5g
$1089.0 2023-10-26
Enamine
EN300-1126441-5.0g
1,1,1-trifluoro-5-methylheptane-2,4-dione
33284-45-6
5g
$2277.0 2023-06-09
Enamine
EN300-1126441-10.0g
1,1,1-trifluoro-5-methylheptane-2,4-dione
33284-45-6
10g
$3376.0 2023-06-09
Enamine
EN300-1126441-1g
1,1,1-trifluoro-5-methylheptane-2,4-dione
33284-45-6 95%
1g
$557.0 2023-10-26
Enamine
EN300-1126441-5g
1,1,1-trifluoro-5-methylheptane-2,4-dione
33284-45-6 95%
5g
$1614.0 2023-10-26

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